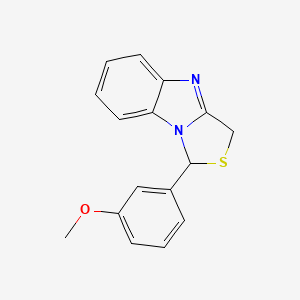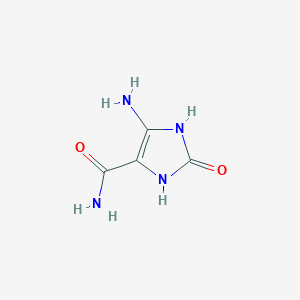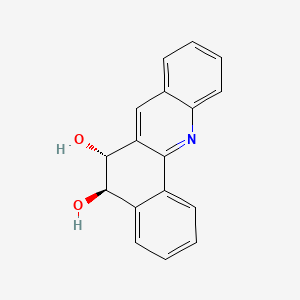
trans-5,6-Dihydrobenz(c)acridine-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-5,6-Dihydrobenz©acridine-5,6-diol: is a chemical compound known for its unique structure and properties. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-5,6-Dihydrobenz©acridine-5,6-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of trans-5,6-Dihydrobenz©acridine-5,6-diol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
trans-5,6-Dihydrobenz©acridine-5,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
trans-5,6-Dihydrobenz©acridine-5,6-diol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of trans-5,6-Dihydrobenz©acridine-5,6-diol involves its interaction with specific molecular targets and pathways. For example, it may intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
5,6-Dihydro-7,9-dimethyl-benz©acridine-5,6-diol: This compound shares a similar structure but with additional methyl groups.
trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz©acridine: Another closely related compound with slight structural variations.
Uniqueness
trans-5,6-Dihydrobenz©acridine-5,6-diol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
85945-24-0 |
|---|---|
Fórmula molecular |
C17H13NO2 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(5R,6R)-5,6-dihydrobenzo[c]acridine-5,6-diol |
InChI |
InChI=1S/C17H13NO2/c19-16-12-7-3-2-6-11(12)15-13(17(16)20)9-10-5-1-4-8-14(10)18-15/h1-9,16-17,19-20H/t16-,17-/m1/s1 |
Clave InChI |
OZLIOKFBXWEMAF-IAGOWNOFSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3[C@H]([C@@H](C4=CC=CC=C4C3=N2)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(C(C4=CC=CC=C4C3=N2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


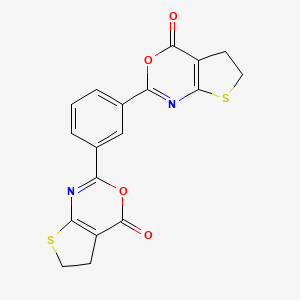

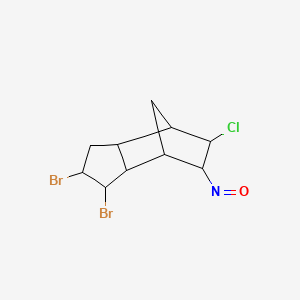
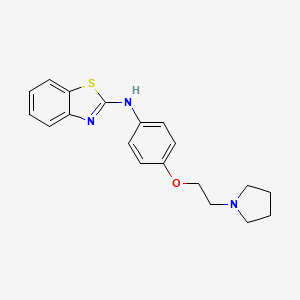
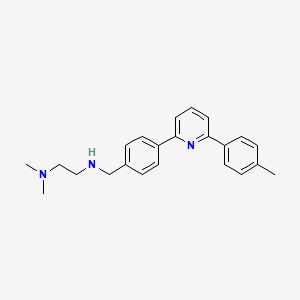
![17-(2,6-Dioxopiperidin-3-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12791370.png)
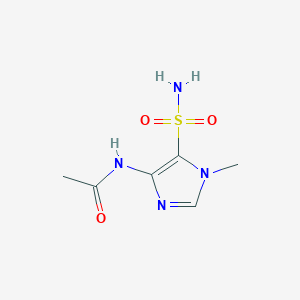
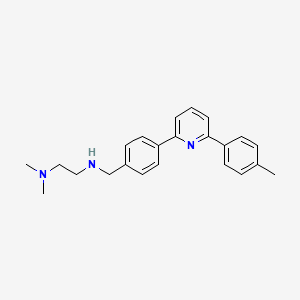

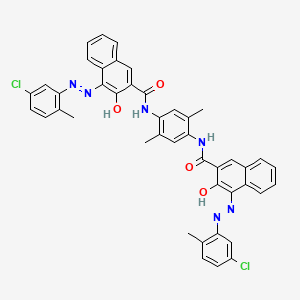

![1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12791404.png)
